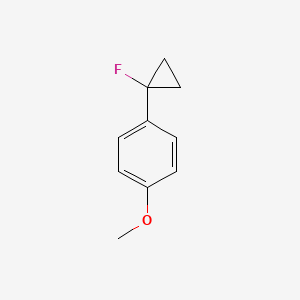

1-(1-fluorocyclopropyl)-4-methoxybenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-fluorocyclopropyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-12-9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRCICDVNRNDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637041-03-3 | |

| Record name | 1-(1-fluorocyclopropyl)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Integration of 1-(1-Fluorocyclopropyl)-4-methoxybenzene in Modern Drug Discovery: Synthesis, Physicochemical Profiling, and Applications

Executive Summary

The incorporation of fluorine into small-molecule active pharmaceutical ingredients (APIs) remains a cornerstone of modern medicinal chemistry. While the trifluoromethyl (–CF₃) group has historically dominated this space, the pharmaceutical industry is increasingly shifting toward sp³-rich fluorinated motifs to improve solubility, modulate lipophilicity, and navigate the complex intellectual property landscape of per- and polyfluoroalkyl substances (PFAS)[1].

1-(1-Fluorocyclopropyl)-4-methoxybenzene (CAS: 637041-03-3) represents a highly versatile, next-generation building block. By combining the metabolic stability and conformational rigidity of a fluorinated cyclopropane ring with the synthetic utility of a para-methoxy handle, this compound serves as a critical intermediate for synthesizing advanced kinase inhibitors, GPCR modulators, and other targeted therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical advantages, validated synthetic methodologies, and downstream applications.

Physicochemical Profiling & Bioisosteric Rationale

The 1-fluorocyclopropyl moiety is frequently deployed as a bioisostere for –CF₃, tert-butyl, or isopropyl groups. The strategic replacement of these traditional groups with a 1-fluorocyclopropyl vector fundamentally alters the molecule's interaction with the target protein and its pharmacokinetic (PK) profile.

The "Escape from Flatland" Paradigm

Unlike the –CF₃ group, which rotates freely and contributes to high lipophilicity (logP), the 1-fluorocyclopropyl group is conformationally locked. The cyclopropane ring introduces significant sp³ character, aligning with the "escape from flatland" principle to improve clinical success rates. Furthermore, the presence of the fluorine atom directly on the cyclopropane ring exerts a strong stereoelectronic influence—known as the trans-fluorine effect—which can dictate the conformation of adjacent functional groups and optimize binding affinity within enzymatic pockets[2].

Metabolic Shielding

The benzylic position is a notorious soft spot for cytochrome P450 (CYP450) mediated oxidation. The installation of a fully substituted, fluorinated cyclopropyl ring completely blocks benzylic hydroxylation, thereby extending the half-life of the resulting API.

Table 1: Comparative Physicochemical Parameters of Benzylic Substituents

| Substituent Motif | Lipophilicity Contribution (ΔlogP) | sp³ Character | Benzylic Metabolic Stability | Steric Bulk (Volume) |

| –CH₃ (Methyl) | Low | High | Poor (Rapid oxidation) | Small |

| –CF₃ (Trifluoromethyl) | Very High | Low | Excellent | Large |

| –C(CH₃)₃ (tert-Butyl) | High | High | Moderate to Good | Very Large |

| 1-Fluorocyclopropyl | Moderate | Very High | Excellent | Moderate |

Synthetic Methodologies: The Self-Validating System

To ensure high scientific integrity and reproducibility, the synthesis of 1-(1-fluorocyclopropyl)-4-methoxybenzene must be approached as a self-validating system. The most robust and scalable route involves the deoxofluorination of a cyclopropanol precursor.

Mechanistic Pathway: DAST-Mediated Deoxofluorination

The critical step in generating the 1-fluorocyclopropyl core is the nucleophilic fluorination of 1-(4-methoxyphenyl)cyclopropan-1-ol. Diethylaminosulfur trifluoride (DAST) is the reagent of choice. The reaction proceeds via an alkoxysulfurane intermediate. Because the cyclopropylcarbinyl cation is highly stabilized by the adjacent electron-donating para-methoxy group, the reaction typically proceeds with a mix of SN1 and SNi character.

Causality Insight: Strict temperature control (-78 °C to 0 °C) is mandatory. If the temperature rises too rapidly, the highly stabilized carbocation will undergo ring-opening or elimination to form a fluoroallyl ether side-product rather than the desired fluorocyclopropane.

Caption: Mechanistic pathway of DAST-mediated deoxofluorination to yield the fluorocyclopropyl core.

Experimental Protocol: Synthesis of CAS 637041-03-3

Step 1: Kulinkovich-Szymoniak Cyclopropanation

-

Preparation: Charge a flame-dried flask with methyl 4-methoxybenzoate (1.0 equiv) and anhydrous THF (0.5 M) under an argon atmosphere.

-

Titanium Catalysis: Add titanium(IV) isopropoxide (0.2 equiv). Cool the mixture to 0 °C.

-

Grignard Addition: Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 2.2 equiv) dropwise over 1 hour via a syringe pump. Validation Check: The solution will turn dark brown/black, indicating the formation of the active titanacyclopropane species.

-

Quench & Isolate: Stir for 2 hours at room temperature, then quench carefully with 10% aqueous H₂SO₄. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield 1-(4-methoxyphenyl)cyclopropan-1-ol.

Step 2: Deoxofluorination

-

Preparation: Dissolve 1-(4-methoxyphenyl)cyclopropan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M). Cool the reactor to -78 °C using a dry ice/acetone bath.

-

Fluorination: Add DAST (1.2 equiv) dropwise. Validation Check: Maintain internal temperature strictly below -70 °C during addition to prevent ring-opening side reactions.

-

Maturation: Allow the reaction to slowly warm to 0 °C over 3 hours.

-

Workup: Quench by slow addition of saturated aqueous NaHCO₃ at 0 °C (Caution: Exothermic and gas evolution). Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 1-(1-fluorocyclopropyl)-4-methoxybenzene .

Downstream Applications in Medicinal Chemistry

The true value of 1-(1-fluorocyclopropyl)-4-methoxybenzene lies in the para-methoxy group, which serves as a highly stable, masked reactive handle. In late-stage drug development, this ether is typically cleaved to reveal a phenol, which is subsequently converted into a triflate for palladium-catalyzed cross-coupling reactions.

Recent literature highlights the utility of fluorocyclopropyl analogs in optimizing targeted therapies, such as the development of fluorocyclopropyl variants of the kinase inhibitor cabozantinib, which demonstrated low nanomolar inhibitory activity against c-Met and VEGFR-2[2].

Caption: Workflow for utilizing the methoxy handle to construct complex active pharmaceutical ingredients.

Protocol for Demethylation and Triflation

To utilize the building block in cross-coupling:

-

Demethylation: Treat the methoxybenzene with Boron tribromide (BBr₃, 1.5 equiv) in DCM at -78 °C. The Lewis acid coordinates to the ether oxygen, facilitating bromide attack on the methyl group. Quench with methanol to yield 4-(1-fluorocyclopropyl)phenol.

-

Triflation: Dissolve the resulting phenol in DCM, add pyridine (2.0 equiv), and cool to 0 °C. Dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) yields the corresponding aryl triflate, a highly reactive electrophile ready for Suzuki-Miyaura or Buchwald-Hartwig coupling to construct the final API scaffold.

References

-

Audet, F., Donnard, M., Panossian, A., Holstein, P. M., Bernier, D., Pazenok, S., & Leroux, F. R. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). Advanced Synthesis & Catalysis. Retrieved from [Link]

-

Grygorenko, O., Melnykov, K. P., Holovach, S., & Demchuk, O. P. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. Retrieved from [Link]

-

PMC. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Institutes of Health. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of 1-(1-fluorocyclopropyl)-4-methoxybenzene: A Technical Guide

Executive Summary

The incorporation of fluorinated cyclopropanes into molecular frameworks is a highly effective strategy in modern drug design to modulate physicochemical properties, enhance metabolic stability, and improve bioavailability[1]. The compound 1-(1-fluorocyclopropyl)-4-methoxybenzene (C₁₀H₁₁FO, MW: 166.19 g/mol ) serves as a critical structural motif, combining the electron-donating properties of a para-methoxy group with the rigid, lipophilic nature of a fluorocyclopropyl moiety.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation (NMR, IR, and MS) of this compound. By moving beyond mere data listing, this guide explores the quantum mechanical and thermodynamic causality behind the observed spectral phenomena, providing researchers with a self-validating framework for structural confirmation.

Analytical Workflow & Self-Validating Protocols

To ensure rigorous scientific integrity, the spectroscopic analysis of 1-(1-fluorocyclopropyl)-4-methoxybenzene must follow a multi-modal approach. Relying on a single technique can lead to misassignments, particularly given the complex spin-spin coupling introduced by the ¹⁹F nucleus.

Figure 1: Multi-modal spectroscopic workflow for structural validation.

NMR Acquisition Protocol

Causality & Expertise: The quaternary carbon bonded to fluorine (C-F) is notoriously difficult to detect in standard ¹³C NMR. It lacks attached protons (meaning no Nuclear Overhauser Effect enhancement), suffers from long longitudinal relaxation times ( T1 ), and its signal intensity is halved due to ¹J_CF splitting[2].

-

Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Tuning: Tune the probe for ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz).

-

¹³C Optimization (Critical Step): To visualize the C-F quaternary carbon, increase the relaxation delay ( D1 ) to 5–10 seconds. If the signal remains obscured, add a trace amount (0.05 M) of Chromium(III) acetylacetonate [Cr(acac)₃] as a paramagnetic relaxation agent to shorten T1 .

-

2D Correlation: Execute a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment to definitively map the spatial proximity between the ¹⁹F atom and the cyclopropyl ¹H nuclei[1].

FT-IR (ATR) Protocol

-

Background Validation: Clean the diamond ATR crystal with volatile spectroscopy-grade isopropanol. Collect a background spectrum (air) to ensure no residual organic contamination exists.

-

Acquisition: Apply 2 μL of the neat liquid sample to the crystal. Acquire 32 scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

EI-MS Protocol

-

Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to ensure mass accuracy across the m/z 50–250 range.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV. EI is preferred over ESI for this molecule because the lack of basic nitrogen or acidic protons makes soft ionization inefficient. The hard ionization of EI will force diagnostic fragmentation.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (NMR)

The introduction of a fluorine atom onto the highly strained cyclopropane ring steals p-character from the C-C bonds, altering the hybridization and resulting in distinct chemical shifts and massive coupling constants[2]. Furthermore, the ¹⁹F NMR of 1-fluorocyclopropylbenzene derivatives typically shows a distinct multiplet around -150 to -160 ppm due to complex coupling with the adjacent cyclopropyl protons[3].

Table 1: Predicted NMR Assignments (CDCl₃, 298K)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment / Causality |

| ¹H | 3.80 | Singlet (3H) | - | Methoxy (-OCH₃) protons. |

| ¹H | 6.85 | Doublet (2H) | 3JHH≈8.5 | Aromatic protons ortho to methoxy (shielded by +M effect). |

| ¹H | 7.30 | Doublet (2H) | 3JHH≈8.5 | Aromatic protons ortho to fluorocyclopropyl. |

| ¹H | 1.25, 1.45 | Multiplets (4H) | Complex | Cyclopropyl CH₂. The protons are diastereotopic (fixed cis/trans to F), causing complex splitting. |

| ¹³C | 159.0 | Singlet | - | Aromatic C attached to -OCH₃. |

| ¹³C | 132.0 | Doublet | 2JCF≈22 | Aromatic C attached to the cyclopropyl ring. |

| ¹³C | 95.0 | Doublet | 1JCF≈230 | Quaternary cyclopropyl C-F. Massive splitting due to direct F attachment. |

| ¹³C | 55.3 | Singlet | - | Methoxy carbon. |

| ¹³C | 16.5 | Doublet | 2JCF≈10 | Cyclopropyl CH₂ carbons. |

| ¹⁹F | -155.0 | Multiplet (1F) | 3JFH≈15 | Single fluorine atom split by the four adjacent cyclopropyl protons. |

Infrared Spectroscopy (FT-IR)

Because IR absorption intensity is directly proportional to the square of the change in the dipole moment ( Δμ2 ), the highly polarized C-F and C-O bonds dominate the spectrum.

Table 2: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Rationale |

| ~3050 | Weak | C-H stretch (sp²) | Aromatic ring C-H stretching. |

| ~2950, 2835 | Medium | C-H stretch (sp³) | Aliphatic stretches. 2835 cm⁻¹ is highly diagnostic for the methoxy group. |

| 1610, 1515 | Strong | C=C stretch | Aromatic ring breathing modes, enhanced by the polar methoxy group. |

| 1250 | Strong | C-O-C stretch | Asymmetric stretch of the aryl-alkyl ether. |

| 1080 | Very Strong | C-F stretch | Highly polarized bond creates a massive dipole shift, dominating the fingerprint region. |

| 1020 | Medium | Ring deformation | Specific breathing mode of the strained cyclopropane ring. |

Mass Spectrometry (EI-MS)

The fragmentation of 1-(1-fluorocyclopropyl)-4-methoxybenzene under 70 eV electron ionization is driven by the stability of the resulting carbocations. The para-methoxy group acts as a powerful electron donor, stabilizing positive charges at the benzylic position via resonance.

Figure 2: Proposed EI-MS fragmentation pathways for 1-(1-fluorocyclopropyl)-4-methoxybenzene.

Table 3: Primary MS Fragmentation Ions

| m/z | Ion Type | Relative Abundance | Causality & Structural Significance |

| 166 | [M]•⁺ | Medium | The intact molecular radical cation. Stabilized by the aromatic system. |

| 151 | [M - CH₃]⁺ | High | Loss of a methyl radical from the methoxy group. Forms a highly stable quinonoid oxonium ion. |

| 147 | [M - F]⁺ | High | Loss of the fluorine radical. While C-F bonds are strong, the resulting tertiary/benzylic cyclopropyl cation is heavily resonance-stabilized by the para-methoxy group. |

| 121 | [Ar-C]⁺ | Base Peak | Cleavage of the cyclopropyl ring leaves a methoxy-substituted tropylium or benzylic cation, representing the lowest energy state. |

Conclusion

The unambiguous characterization of 1-(1-fluorocyclopropyl)-4-methoxybenzene requires a deep understanding of how the highly electronegative fluorine atom interacts with the strained cyclopropane geometry and the electron-rich aromatic system. By anticipating the massive 1JCF coupling in ¹³C NMR, mitigating T1 relaxation issues, and understanding the resonance-driven fragmentation in EI-MS, researchers can confidently validate the synthesis and purity of this critical pharmacophoric building block.

References

- Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes and Cyclopropenes Chemical Reviews, ACS Publications URL

- Probing Proton Coupled Electron Transfer and Fluorine Atom Transfer in CoII–Catalyzed Oxidative Hydrocarbon Fluorination Inorganic Chemistry, ACS Publications URL

- 1-Fluorocyclopropane-1-carbaldehyde | CAS 134645-39-9 Benchchem URL

Sources

The Biological Activity and Medicinal Chemistry of 1-(1-Fluorocyclopropyl)-4-Methoxybenzene: A Technical Whitepaper

Executive Summary

In modern drug discovery, overcoming metabolic liabilities while maintaining target affinity is a primary optimization hurdle. The compound 1-(1-fluorocyclopropyl)-4-methoxybenzene represents a privileged bifunctional building block. It synergizes the electron-rich, target-engaging properties of the 4-methoxybenzene (anisole) anchor with the metabolic armor of the 1-fluorocyclopropyl moiety. This guide explores the biological activity, structural rationale, and experimental integration of this scaffold into advanced therapeutics, including BACE1 inhibitors, SOS1 antagonists, and targeted protein degraders (PROTACs).

Structural Rationale: The Fluorine Effect & Bioisosterism

As medicinal chemists optimize lead compounds, they frequently encounter clearance issues due to Cytochrome P450 (CYP450) oxidation at exposed alkyl sites. The 1-fluorocyclopropyl group is strategically deployed as a[1].

The causality behind selecting the 1-fluorocyclopropyl moiety over a standard cyclopropyl or -CF3 group lies in three physicochemical pillars:

-

Metabolic Armor: Standard cyclopropyl groups are susceptible to oxidative ring-opening or alpha-carbon hydroxylation. The introduction of a C–F bond (bond dissociation energy ~116 kcal/mol vs. C–H ~99 kcal/mol) at the 1-position[2].

-

Lipophilicity & Volume: It exhibits a slightly lowered lipophilicity compared to a -CF3 group while maintaining a nearly identical steric volume (+11.9 ų)[1]. This prevents the excessive lipophilicity (high LogD) that often leads to off-target toxicity and poor aqueous solubility.

-

Conformational Locking: The rigid cyclopropane ring, coupled with the stereoelectronic gauche effect of fluorine, restricts the rotatable bond vector. This pre-organizes the molecule, significantly [2].

Biological Activity & Target Engagement

The 1-(1-fluorocyclopropyl)-4-methoxybenzene scaffold is typically embedded within larger therapeutic molecules to modulate specific biological pathways:

-

Neurodegenerative Diseases (BACE1 Inhibition): In the development of β-Secretase (BACE1) inhibitors for Alzheimer's disease, high basicity often leads to hERG channel inhibition and high P-glycoprotein (P-gp) efflux. Incorporating fluorinated cycloalkyl groups lowers the pKa of adjacent amines by 1–2 log units,[3]. The 4-methoxybenzene moiety frequently occupies the S1 or S3 lipophilic pockets of the BACE1 catalytic domain, engaging in crucial pi-pi stacking interactions[3].

-

Oncology (SOS1/KRAS Inhibition): For KRAS-driven carcinomas, orally bioavailable SOS1 inhibitors utilize fluorocyclopropyl motifs to enhance pharmacodynamic properties. The fluorine atom polarizes the molecule,[4] without the pharmacokinetic drawbacks of larger, non-fluorinated rings.

-

Targeted Protein Degradation (PROTACs): In PROTAC development, 1-fluorocyclopropyl derivatives are utilized in von Hippel-Lindau (VHL) E3 ligase ligands. The optimized structure [], ensuring the PROTAC remains intact long enough to catalyze the ubiquitination of the target protein.

Logical flow of pharmacophore contributions to in vivo efficacy.

Quantitative Data Presentation

To illustrate the physicochemical superiority of the 1-fluorocyclopropyl moiety, the following table summarizes comparative stability markers against standard alkyl substituents.

| Motif / Substituent | Steric Volume (ų) | C-H / C-F Bond Energy | CYP450 Hydroxylation Risk | Impact on Adjacent Amine pKa |

| Isopropyl | +11.5 | ~99 kcal/mol | High (Primary clearance) | Neutral |

| Trifluoromethyl (-CF3) | +11.9 | ~116 kcal/mol | Low | Highly Depressing (-2 to -3) |

| Cyclopropyl | +10.2 | ~99 kcal/mol | Moderate (Ring opening) | Neutral |

| 1-Fluorocyclopropyl | +11.9 | ~116 kcal/mol | Very Low (Blocked) | Moderately Depressing (-1 to -2) |

Table 1: Physicochemical and metabolic comparison of bioisosteric groups.

Experimental Protocols: Synthesis & Validation

A scientific protocol is only as robust as its internal controls. The following methodologies detail the chemical incorporation of the scaffold and the subsequent self-validating biological assays used to confirm its metabolic stability.

Protocol A: Direct Introduction via Stille Cross-Coupling

Causality & Rationale: Traditional synthesis using fluorinated olefins suffers from severe polymerization and low yields. Utilizing a bench-stable (1-fluorocyclopropyl)stannane reagent allows for [1] onto a 4-bromoanisole core.

-

Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-bromoanisole (1.0 eq), tributyl(1-fluorocyclopropyl)stannane (1.2 eq), and Pd(PPh3)4 (0.05 eq).

-

Solvent & Heating: Dissolve the mixture in anhydrous toluene (0.2 M). Seal the flask, remove from the glovebox, and heat to 100°C for 16 hours under continuous stirring.

-

Workup (Self-Validation Step): Quench the reaction with an aqueous KF solution (10% w/w) and stir vigorously for 1 hour. Causality: This step precipitates toxic tin byproducts as insoluble polymeric tin fluorides. Removing tin is critical to prevent contamination in downstream biological assays, which would otherwise yield false-positive cellular toxicity.

-

Purification: Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc) to yield the target 1-(1-fluorocyclopropyl)-4-methoxybenzene.

Protocol B: In Vitro Microsomal Stability Assay (Self-Validating)

Causality & Rationale: To definitively prove the "metabolic armor" provided by the fluorine atom, the compound must be tested against Human Liver Microsomes (HLM)[2].

-

Assay Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

-

Controls (Critical for Validation):

-

Positive Control: Verapamil (Rapidly cleared; validates that the HLM enzymes are active).

-

Negative Control: Test compound incubated without NADPH (Validates that any observed degradation is strictly CYP-mediated and not due to inherent chemical instability).

-

-

Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding the NADPH cofactor (final concentration 1 mM).

-

Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).

Step-by-step workflow for the self-validating in vitro microsomal stability assay.

Conclusion

The 1-(1-fluorocyclopropyl)-4-methoxybenzene scaffold exemplifies the precision of modern medicinal chemistry. By strategically replacing vulnerable C–H bonds with a C–F bond within a strained carbocycle, researchers can drastically improve the pharmacokinetic profile of a drug without sacrificing the critical target engagement provided by the anisole anchor. Its successful integration into CNS agents, oncology drugs, and PROTACs underscores its utility as a privileged building block.

References

-

Leroux, F. et al. "Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling." Advanced Synthesis & Catalysis, 2024. URL:[Link]

-

Malamas, M. S. et al. "Discovery of Potent and Centrally Active 6-Substituted 5-Fluoro-1,3-dihydro-oxazine β-Secretase (BACE1) Inhibitors via Active Conformation Stabilization." Journal of Medicinal Chemistry, ACS Publications, 2018. URL:[Link]

-

Wang, Y. et al. "Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma." Journal of Medicinal Chemistry, ACS Publications, 2022. URL:[Link]

Sources

introduction to the 1-fluorocyclopropyl moiety in medicinal chemistry

An In-Depth Technical Guide to the 1-Fluorocyclopropyl Moiety in Medicinal Chemistry

Foreword: The Rise of a Privileged Motif

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Among these, the cyclopropyl ring has long been recognized for its unique ability to impart conformational rigidity and metabolic stability.[1][2] When combined with the transformative effects of fluorine—the most electronegative element—we arrive at the 1-fluorocyclopropyl (1-FCp) moiety. This seemingly simple functional group is a powerful tool for medicinal chemists, offering a nuanced approach to modulating a molecule's physicochemical properties, metabolic fate, and biological activity.[3][4] This guide provides an in-depth exploration of the 1-FCp core, from its fundamental electronic and conformational effects to its synthesis and practical application in drug development programs.

The Strategic Advantage: Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a 1-FCp group is not merely a substitution; it is a strategic decision to fine-tune multiple molecular parameters simultaneously. The rationale behind its use is rooted in the interplay between the inherent strain of the three-membered ring and the potent electronic effects of the fluorine atom.

Modulating Lipophilicity and Polarity

A critical challenge in drug design is balancing lipophilicity to ensure both membrane permeability and aqueous solubility. Fluorination of a cyclopropyl ring has been shown to reduce lipophilicity compared to its non-fluorinated counterpart.[5] This effect is attributed to the highly polar C-F bond, which can alter the molecule's overall dipole moment and surface charge distribution.[6][7] For instance, replacing a trifluoromethyl group with a 1-FCp group can result in a slightly lowered lipophilicity (cLogD7.4) while maintaining a similar molecular volume.[8]

| Moiety Comparison | ΔcLogD (vs. CF₃) | ΔVolume (vs. CF₃) | Rationale |

| 1-Fluorocyclopropyl | -0.36 | +11.9 ų | Offers a less lipophilic alternative with comparable size.[8] |

| Cyclopropyl | -1.14 (π-value) | - | Often used as a lipophilicity-reducing isostere for gem-dimethyl or isopropyl groups.[9] |

Conformational Restriction and Electronic Influence

The cyclopropyl ring is inherently rigid, restricting the rotational freedom of attached substituents.[1] This pre-organization can be highly beneficial, locking a molecule into its bioactive conformation and thereby increasing potency and selectivity. The fluorine atom further influences this by:

-

Altering Bond Angles: Fluorination can increase the C–(F)–C bond angle relative to the standard 60° of a cyclopropane ring.[7]

-

Creating Unique Interactions: The polarized C-F bond can participate in non-covalent interactions, such as hydrogen bonds or C-F···C=O interactions, which can stabilize specific conformations within a protein binding pocket.[7][10]

-

Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent basic groups, which is a crucial parameter for controlling a drug's ionization state, solubility, and target engagement.[9]

Enhancing Metabolic Stability

Blocking sites of metabolic oxidation is a cornerstone of drug design. The cyclopropyl ring itself is less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy.[2] Adding a fluorine atom further fortifies the ring. This strategy is often employed to replace metabolically vulnerable groups, such as methyl or benzyl groups, leading to a longer in vivo half-life and improved drug exposure.[3][11] However, it is crucial to note that while often stabilizing, cyclopropyl groups, particularly when attached to amines, can sometimes be susceptible to CYP-mediated bioactivation leading to ring-opened reactive intermediates.[2] Careful metabolite identification studies are therefore essential.

Synthetic Strategies for Incorporating the 1-FCp Moiety

The growing importance of the 1-FCp group has spurred the development of robust synthetic methodologies. The choice of strategy often depends on the available starting materials and the desired stereochemistry.

Cyclopropanation of Fluorinated Alkenes

A prevalent approach involves the cyclopropanation of fluoro-substituted allylic alcohols or other activated alkenes. Enantioselective methods using zinc carbenoids and chiral ligands have proven highly effective, providing access to structurally diverse and chiral fluorocyclopropanes with excellent yields and enantioselectivities.[12][13]

-

Key Reagents: Diiodomethane (CH₂I₂) or other methylene sources, diethylzinc (Et₂Zn) or other zinc reagents, and chiral ligands (e.g., dioxaborolanes).[12][13]

-

Mechanism: The reaction proceeds through the formation of an electrophilic zinc carbenoid, which then adds across the double bond of the fluoroalkene.[13]

Direct Introduction via Cross-Coupling Reactions

More recently, methods for the direct installation of the entire 1-FCp group onto aromatic or vinylic systems have emerged. Stille cross-coupling, utilizing a bench-stable tributyl(1-fluorocyclopropyl)stannane reagent, represents a significant advance.[8][14] This palladium-catalyzed reaction is amenable to a wide range of aryl and alkenyl halides and tolerates numerous functional groups, offering a direct and milder route to complex drug-like molecules.[8][15]

-

Key Reagents: (1-fluorocyclopropyl)tin reagent, a palladium catalyst (e.g., Pd(PPh₃)₄), and an aryl or vinyl (pseudo)halide.[8][14]

-

Advantage: This method avoids the multi-step synthesis often required to build the fluorocyclopropane from a fluorinated alkene precursor.

Case Studies in Drug Discovery

The theoretical benefits of the 1-FCp moiety are borne out in numerous drug discovery programs where it has been used to overcome specific challenges.

| Compound Class/Target | Parent Moiety | Impact of 1-FCp Introduction | Reference |

| Quinolone Antibacterials | Cyclopropyl | Reduced lipophilicity. Stereochemistry (cis vs. trans) significantly impacted potency against Gram-positive bacteria. | [5][16] |

| PARG Inhibitors | Cyclopropylmethyl | A monofluorinated derivative maintained potency while demonstrating a significant increase in metabolic stability in human liver microsomes. | [11] |

| 5-HT₂C Receptor Agonists | Phenylcyclopropyl | Incorporation of fluorine into the cyclopropane ring was explored to block potential metabolic sites and increase lipophilicity for optimal brain penetration. | [17] |

| c-Met/VEGFR-2 Inhibitors | (Cabozantinib Analogs) | The fluorocyclopropyl group acted as a good bioisosteric replacement, not disrupting existing binding interactions with the target kinases. | [10] |

Experimental Protocols: A Guide to In Vitro Profiling

For researchers developing drug candidates containing a 1-FCp moiety, a rigorous in vitro profiling cascade is essential to validate its intended effects.[3]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the intrinsic clearance of a compound by metabolic enzymes.

-

Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer.

-

Pre-incubation: In a 96-well plate, add the HLM solution (typically 0.2-0.5 mg/mL final protein concentration) and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes to allow for temperature equilibration.

-

Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential for drug-drug interactions (DDIs).

-

Preparation: Serially dilute the test compound to create a range of concentrations (e.g., 7-point dilution).

-

Incubation: In a 96-well plate, add recombinant CYP enzyme, the test compound dilutions, and a fluorescent probe substrate in buffer. Incubate at 37°C.

-

Reaction Initiation: Add an NADPH regenerating system to start the reaction.

-

Signal Measurement: Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.[3]

Conclusion and Future Outlook

The 1-fluorocyclopropyl moiety has firmly established itself as a valuable component of the medicinal chemist's toolbox. Its unique combination of conformational rigidity and potent electronic effects provides a sophisticated method for enhancing metabolic stability and fine-tuning physicochemical properties.[1][3] As synthetic methodologies become more direct and versatile, and our understanding of fluorine's subtle effects on biological systems deepens, the strategic application of the 1-FCp group is set to expand. Future research will likely focus on developing novel stereoselective syntheses and further exploring its potential as a bioisostere for other complex functional groups, continuing to turn potential liabilities into desirable, drug-like properties.

References

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.

- A Comparative Guide to the In Vitro Profiling of Fluorocyclopropyl Drug Candid

- Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. (2020).

- Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. (2024).

- Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. (1993). Journal of Medicinal Chemistry.

- Novel Entry to Fluorinated Cyclopropanes. (2021). Thieme Chemistry.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Beilstein Journal of Organic Chemistry.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry.

- Thermodynamics and polarity-driven properties of fluorin

- The Cyclopropyl Group in Medicinal Chemistry. (2020).

- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.

- Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. (2020). Canadian Journal of Chemistry.

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry.

- Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). (2024).

- Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. (1993). PubMed.

- trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. (2021). PMC.

- Synthesis of 1-Fluoro-1-arylcyclopropanes via Stille Cross-Coupling. (2024).

- Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. (2018). PMC.

- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2020). PMC.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 7. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 10. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorocyclopropyl Bioisostere in Rational Drug Design: Tuning Lipophilicity and Metabolic Stability

Introduction: The "Magic F" and the Cyclopropyl Ring

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs to fine-tune the properties of drug candidates is a cornerstone of successful drug discovery. The cyclopropane ring is a privileged alicyclic motif that imparts conformational rigidity, often locking a molecule into its bioactive conformation. However, standard cyclopropanes can suffer from metabolic liabilities, including cytochrome P450 (CYP)-mediated ring opening or rapid aliphatic oxidation.

Enter the fluorocyclopropyl group —a bioisostere that merges the geometric constraints of a three-membered ring with the profound electronic effects of fluorine. The highly polar C–F bond in fluorinated cyclopropanes alters the ring's overall polarity, enabling unique stacking interactions mediated through electrostatic hydrogen bonds (often referred to as a "Janus-like" polarity) 1. By acting as an advanced bioisostere for amides, trifluoromethyl groups, or standard cyclopropanes, the fluorocyclopropyl moiety allows researchers to precisely modulate lipophilicity, enhance metabolic stability, and improve Ligand Lipophilic Efficiency (LLE).

Physicochemical Impact: The "Goldilocks" Bioisostere

A common challenge in lead optimization is the "lipophilicity trap." While adding a trifluoromethyl (–CF₃) group reliably increases metabolic stability, it often drives up lipophilicity (LogP/LogD) excessively, leading to poor aqueous solubility and high off-target promiscuity (such as hERG channel inhibition).

The causality behind choosing a fluorocyclopropyl group lies in its unique electronic distribution. The high electronegativity of fluorine reduces the polarizability of the C–F bond. In aliphatic systems, the 1-fluorocyclopropyl (1-FCp) group exhibits a slightly lowered lipophilicity (e.g., -0.36 in cLogD₇.₄) compared to a trifluoromethyl group, yet it occupies a nearly identical steric volume (+11.9 ų) 2. This makes it a "Goldilocks" bioisostere—providing the metabolic shielding of fluorine without the lipophilic penalty of a –CF₃ group.

Table 1: Physicochemical and Steric Profiling of Common Bioisosteres

| Functional Group | Steric Volume (ų) | Relative Lipophilicity (ΔcLogD) | Primary Metabolic Liability |

| Methyl (–CH₃) | ~16.8 | Baseline | High (Aliphatic Oxidation) |

| Trifluoromethyl (–CF₃) | ~21.3 | +1.0 to +1.5 | Low |

| Cyclopropyl (–cPr) | ~23.5 | +0.5 to +1.0 | Moderate (Ring Opening / Oxidation) |

| 1-Fluorocyclopropyl | ~24.0 | +0.2 to +0.6 | Very Low (Steric & Electronic Shielding) |

(Data synthesized from comparative bioisostere profiling 3 and cross-coupling studies 2.)

Fortifying Metabolic Stability: Shielding Cytochrome P450 Liabilities

Cytochrome P450 (CYP) enzymes typically metabolize drugs via a Hydrogen Atom Transfer (HAT) mechanism at electron-rich or sterically accessible C–H bonds. The strong C–F bond (Bond Dissociation Energy ~105 kcal/mol) is highly resistant to metabolic cleavage by CYP enzymes 3.

Furthermore, the strong electron-withdrawing nature of fluorine inductively deactivates adjacent C–H bonds (e.g., benzylic positions), raising the activation energy required for HAT by the CYP450 iron-oxo species. This dual mechanism of direct substitution and inductive shielding dramatically increases the half-life of drug candidates.

Logical relationship of fluorocyclopropyl substitution conferring CYP450 metabolic resistance.

Experimental Methodologies: Synthesis & In Vitro Profiling

To successfully deploy fluorocyclopropyl groups, researchers must utilize robust synthetic routes and highly controlled in vitro assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Synthesis of Fluorocyclopropyl Amides via Selective Hydrolysis

This protocol details the synthesis of fluorocyclopropyl amides from commercially available diesters, utilizing stereoelectronic differences to achieve selectivity 3.

-

Selective Hydrolysis: Treat diethyl 2-fluorocyclopropane-1,1-dicarboxylate with 1.0 equivalent of LiOH in a THF/H₂O (3:1) mixture at 0°C.

-

Causality: The trans-ester is sterically and electronically more accessible due to the trans-fluorine effect, allowing selective mono-hydrolysis while leaving the cis-ester intact.

-

-

Activation: React the resulting mono-acid with HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15 minutes.

-

Causality: HATU forms a highly reactive O-Atab ester intermediate. DIPEA acts as a non-nucleophilic base, deprotonating the incoming amine without interfering with the coupling trajectory.

-

-

Amide Coupling: Introduce the target amine and stir at room temperature for 12–24 hours.

-

Purification: Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via preparative HPLC to remove unreacted amines and HOAt byproducts.

Protocol B: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses intrinsic clearance (CL_int) by measuring the disappearance of the parent compound. It is self-validating through the use of positive controls (e.g., verapamil for high clearance) and an internal standard (IS) to correct for matrix effects 3.

-

Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes (0.5 mg/mL protein).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Add an NADPH regenerating system (glucose-6-phosphate, NADP⁺, G6PDH) to initiate the reaction.

-

Causality: CYP450 enzymes obligatorily require NADPH as an electron donor to drive the catalytic heme cycle.

-

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

-

Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism to provide an accurate temporal snapshot, while the IS provides a baseline for LC-MS/MS quantification.

-

-

Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining compound versus time to calculate CL_int.

Step-by-step workflow for evaluating in vitro metabolic stability using liver microsomes.

Case Studies in Drug Development

A. Btk Inhibitors: Stereochemistry and hERG Liability

In the development of Bruton's tyrosine kinase (Btk) inhibitors, researchers discovered that off-target hERG channel inhibition was heavily driven by excessive lipophilicity. By replacing a bulky lipophilic group with a fluorocyclopropyl amide, researchers tuned the physicochemical profile. Notably, the stereochemistry was paramount: the cis-(S,S)-fluoro isomer demonstrated improved potency (IC₅₀ = 2.3 nM) and significantly reduced hERG blockade compared to its non-fluorinated or highly lipophilic counterparts, effectively increasing the Ligand Lipophilic Efficiency (LLE) by a full log unit 4.

B. CDK2/9 Inhibitors: Enhancing PK Profiles

During the optimization of dual CDK2/9 inhibitors for cancer therapy, initial modifications of the cyclopropyl moiety failed to yield suitable candidates. However, the strategic introduction of a 2-fluorocyclopropyl group led to the discovery of ZLMT-72. This compound exhibited potent inhibitory activity (CDK2 IC₅₀ = 0.741 nM) and, crucially, the fluorination significantly enhanced the metabolic stability of the bridged bicyclic system, yielding a highly favorable pharmacokinetic profile for in vivo efficacy 5.

C. 5-HT2C Receptor Agonists: Blocking Benzylic Oxidation

For CNS drugs, brain penetration and metabolic stability are critical. In the optimization of 2-phenylcyclopropylmethylamines (2-PCPMAs) as 5-HT2C agonists, researchers incorporated fluorine into the cyclopropane ring. This design choice successfully blocked potential sites of oxidative metabolism at the benzylic position, improving metabolic stability while maintaining high selectivity over the 5-HT2B receptor (avoiding cardiovascular liabilities) [[6]]().

References

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC - NIH. 1

-

Fluorocyclopropyl-Containing Tacrine Derivatives as Potent and Selective Dual CDK2/CDK9 Inhibitors. ACS Publications. 5

-

Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. ResearchGate. 2

-

Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. PMC - NIH. 4

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine. PMC - NIH. 6

-

Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide. Benchchem. 3

Sources

- 1. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorocyclopropyl Paradigm: Advanced Safety and Handling Protocols for 1-(1-fluorocyclopropyl)-4-methoxybenzene

Executive Summary

Throughout my tenure overseeing scale-up campaigns for fluorinated bioisosteres, I have observed a recurring operational oversight: treating fluorocyclopropyl groups with the same operational complacency as trifluoromethyl (–CF₃) or aryl fluoride groups. This is a critical error.

Recent advancements have positioned the 1-fluorocyclopropyl group as a premier non-PFAS (per- and polyfluoroalkyl substances) bioisostere, replacing traditional perfluoroalkyl groups in drug design to comply with emerging environmental regulations[1]. 1-(1-fluorocyclopropyl)-4-methoxybenzene (CAS: 637041-03-3) is a critical building block in this space. However, the inherent ring strain of the cyclopropyl moiety, combined with the extreme polarization of the C–F bond, creates a unique thermodynamic landscape. When handling this compound, you are not just managing a fluorinated aromatic; you are managing a strained, energy-rich system prone to specific degradation pathways. This whitepaper provides a comprehensive, self-validating framework for the safe handling, storage, and synthetic integration of 1-(1-fluorocyclopropyl)-4-methoxybenzene.

Physicochemical Profiling & Mechanistic Toxicology

To design a safe handling protocol, we must first understand the causality behind the compound's hazards. The table below summarizes the core physicochemical data and the mechanistic reasoning behind specific safety implications.

Table 1: Physicochemical & Hazard Profile of 1-(1-fluorocyclopropyl)-4-methoxybenzene

| Property / Parameter | Value / Description | Causality / Safety Implication |

| CAS Number | 637041-03-3 | Unique identifier for inventory and regulatory tracking. |

| Molecular Formula | C₁₀H₁₁FO | Contains a labile fluorine atom under extreme stress; potential for HF release. |

| Molecular Weight | 166.19 g/mol | Low molecular weight contributes to higher vapor pressure and inhalation risk. |

| Lipophilicity (LogP) | ~2.8 (Estimated) | High lipid solubility allows rapid penetration of standard nitrile gloves, carrying the fluorinated payload dermally. |

| Ring Strain Energy | ~27.5 kcal/mol | Cyclopropyl strain significantly lowers the activation energy for thermal decomposition compared to linear fluoroalkanes. |

| Electronic Effects | para-Methoxy stabilization | The electron-donating methoxy group stabilizes potential carbocations, making the C–F bond highly sensitive to Lewis acids. |

Expert Insight: The Carbocation Vulnerability

The para-methoxy group strongly donates electron density into the aromatic ring. If the C–F bond undergoes heterolytic cleavage, the resulting 1-cyclopropyl carbocation is highly stabilized by both the cyclopropyl ring (via Walsh orbitals) and the para-methoxy group (via resonance). This dramatically lowers the activation energy for defluorination. Crucial takeaway: Exposure to strong Lewis acids (e.g., BBr₃, commonly used for methoxy deprotection) will rapidly degrade the fluorocyclopropyl ring, releasing highly corrosive hydrofluoric acid (HF).

Thermal Stability & Decomposition Kinetics

Thermal stress is the primary vector for catastrophic failure when handling this reagent. While stable at ambient conditions, exceeding thermal thresholds (typically >150°C) induces ring-opening and defluorination.

Mechanistic pathway of thermal decomposition and HF generation.

Self-Validating Laboratory Handling Protocols

To mitigate the risks of dermal exposure and thermal degradation, the following step-by-step methodology must be employed during reaction setup (e.g., Stille cross-coupling[1]).

Step-by-step safe handling workflow for fluorocyclopropyl derivatives.

Step-by-Step Methodology

-

Environmental Control: Conduct all operations in a certified Class II fume hood. Causality: The lipophilic nature of the methoxybenzene ring increases volatility and dermal absorption risks. Double-layer gloves (nitrile over neoprene) are mandatory.

-

Inert Atmosphere Setup: Purge the reaction vessel with Argon. Causality: While the cyclopropyl ring is relatively stable, trace moisture in the presence of Lewis acidic transition metal catalysts can trigger unwanted ring-opening.

-

Reagent Transfer: Using a gas-tight Hamilton syringe, withdraw the required volume. Never pour the liquid directly, as this risks aerosolization and inhalation.

-

Reaction Execution: Maintain the reaction block at ≤ 80°C. Causality: Exceeding thermal thresholds risks degradation of the fluorocyclopropyl moiety.

-

Basic Quenching: Quench the reaction with saturated aqueous NaHCO₃. Causality: This immediately neutralizes any trace hydrofluoric acid (HF) generated from catalytic defluorination during the reaction cycle.

The Self-Validating System

Every robust protocol must validate its own success or failure in real-time.

-

Validation Check: The efficacy of your temperature control and atmospheric inertness can be analytically validated via ¹⁹F NMR. If the reaction is proceeding safely, an aliquot will show the characteristic intact fluorocyclopropyl multiplet (typically around -175 to -185 ppm). If the thermal threshold has been breached or Lewis acid degradation has occurred, this multiplet will disappear, replaced by a sharp singlet near -160 ppm (indicating aqueous HF/fluoride ion) or other downstream defluorinated byproducts. If the -160 ppm peak appears, immediately abort the reaction and initiate HF neutralization protocols.

Emergency Response: The HF Contingency

Because 1-(1-fluorocyclopropyl)-4-methoxybenzene can release HF upon severe degradation, standard organic solvent spill protocols are insufficient.

-

Spill Protocol: Do not use standard silica-based absorbents, as HF reacts with silica to form toxic silicon tetrafluoride (SiF₄) gas. Use calcium carbonate (CaCO₃) based spill kits to simultaneously absorb the liquid and precipitate any free fluoride as insoluble CaF₂.

-

Dermal Exposure: If skin contact occurs, immediately flush with copious amounts of water for 5 minutes, followed by the immediate application of 2.5% Calcium Gluconate gel . The calcium ions will bind to the penetrating fluoride ions, preventing deep tissue necrosis and systemic hypocalcemia.

References

-

Audet, F., Donnard, M., Panossian, A., Holstein, P. M., Bernier, D., Pazenok, S., & Leroux, F. R. "Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs)." Advanced Synthesis & Catalysis, 2024, 366, 3466-3473. URL:[Link]

Sources

potential research areas for 1-(1-fluorocyclopropyl)-4-methoxybenzene

The Strategic Role of 1-(1-Fluorocyclopropyl)-4-methoxybenzene in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, overcoming metabolic liabilities while maintaining optimal physicochemical properties is a primary bottleneck in lead optimization. The molecule 1-(1-fluorocyclopropyl)-4-methoxybenzene (CAS: 637041-03-3) has emerged as a highly versatile, privileged building block. By fusing an electron-rich anisole (methoxybenzene) core with the sterically demanding, metabolically stable 1-fluorocyclopropyl moiety, this scaffold offers researchers a powerful tool for developing next-generation therapeutics and agrochemicals. This whitepaper explores the mechanistic advantages, potential research applications, and validated synthetic workflows for integrating this structural motif into complex active pharmaceutical ingredients (APIs).

Structural Anatomy & Physicochemical Profiling

The utility of 1-(1-fluorocyclopropyl)-4-methoxybenzene stems from the synergistic effects of its two primary functional groups:

-

The 1-Fluorocyclopropyl (1-FCp) Bioisostere: Historically, the trifluoromethyl (-CF 3 ) group has been the go-to motif for improving metabolic stability. However, heavy fluorination often leads to "molecular obesity," driving up lipophilicity and reducing aqueous solubility. The 1-FCp group serves as a non-PFAS emerging fluorinated bioisostere that mimics the steric volume of a -CF 3 group (+11.9 ų) but exhibits a slightly lowered lipophilicity ( Δ cLogD 7.4 of -0.36 compared to -CF 3 ). Furthermore, the introduction of the fluorine atom directly on the cyclopropane ring dramatically alters the local electronic environment, effectively blocking cytochrome P450 (CYP450) mediated oxidation at the highly vulnerable benzylic position.

-

The Methoxybenzene (Anisole) Core: The para-methoxy substitution acts as a strong hydrogen-bond acceptor and an electron-donating group (EDG). This electronic activation is critical for downstream synthetic elaboration, as it directs electrophilic aromatic substitution (e.g., halogenation) regioselectively, allowing the benzene ring to be easily functionalized for cross-coupling reactions[1].

Table 1: Quantitative Bioisosteric Profiling of Alkyl and Fluoroalkyl Substituents

| Substituent | Steric Volume (ų) | Lipophilicity Shift ( Δ cLogD vs. CF 3 ) | CYP450 Benzylic Oxidation Risk | Electronic Effect |

| Isopropyl / Isobutyl | ~ 10.0 | Lower | High (Highly Susceptible) | Electron Donating |

| Trifluoromethyl (-CF 3 ) | + 11.9 | Baseline (0.00) | Low (Resistant) | Strongly Electron Withdrawing |

| 1-Fluorocyclopropyl | + 11.9 | - 0.36 | Low (Resistant) | Moderately Electron Withdrawing |

(Data synthesized from comparative bioisosteric studies on fluorinated cycloalkyl groups[2]).

Core Research Areas & Applications

Area A: Metabolic Liability Engineering (CYP450 Evasion)

Alkyl-substituted benzenes are notoriously susceptible to benzylic hydroxylation by hepatic CYP450 enzymes, leading to rapid phase II conjugation and clearance. Replacing a standard isopropyl or isobutyl group with a 1-fluorocyclopropyl group fundamentally alters the metabolic trajectory[3]. The strong C-F bond and the inherent strain of the cyclopropane ring create a steric and electronic shield that prevents hydrogen abstraction by the CYP450 heme-oxo intermediate.

Figure 1: Comparative CYP450 metabolic pathways demonstrating the evasion of benzylic oxidation.

Area B: Kinase and Protease Inhibitor Scaffolding

The 1-FCp motif has demonstrated profound success in targeted oncology and antiviral therapies. For instance, the introduction of a fluorocyclopropane ring into analogs of Cabozantinib (a c-Met and VEGFR-2 inhibitor) yielded compounds with comparable potency but a >10-fold improvement in selectivity for cancer cell lines (Hep G2) over non-cancerous lines (HEK293)[4]. Similarly, in the development of HCV NS3/4A macrocyclic protease inhibitors (e.g., danoprevir analogs), the fluorocyclopropyl building block is essential for optimal conformational fit within the hydrophobic S1/S2 pockets of the enzyme[5]. 1-(1-fluorocyclopropyl)-4-methoxybenzene serves as an ideal starting material to build these complex, spatially defined pharmacophores.

Experimental Workflows & Validated Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols detail how to evaluate and utilize this building block, embedding causality into every step.

Protocol 1: In Vitro Microsomal Stability Assay (Kinetic Profiling)

To validate the metabolic evasion properties of 1-(1-fluorocyclopropyl)-4-methoxybenzene derivatives, a standardized liver microsome assay must be employed[4].

-

Preparation: Prepare a 1 μ M solution of the test compound in 0.1 M phosphate buffer (pH 7.4).

-

Incubation: Pre-warm human or rat liver microsome suspension (0.5 mg/mL final protein concentration) and an NADPH regenerating system to 37°C for 5 minutes.

-

Causality: Pre-warming ensures the enzymes are at optimal physiological temperature before the reaction begins, preventing artificial lag phases in the kinetic data.

-

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

-

Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor; its addition acts as a precise temporal trigger for the reaction.

-

-

Quenching & Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), extract a 50 μ L aliquot and immediately quench it by adding 150 μ L of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide).

-

Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting metabolism at the exact time point. The internal standard corrects for any volumetric variations during subsequent sample processing.

-

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance (CL int ).

Protocol 2: Regioselective Functionalization and Palladium-Catalyzed Elaboration

To utilize this molecule as a central scaffold, the benzene ring must be functionalized without degrading the cyclopropane moiety.

-

Regioselective Bromination: Dissolve 1-(1-fluorocyclopropyl)-4-methoxybenzene in anhydrous dichloromethane (DCM). Add 1.05 equivalents of N-bromosuccinimide (NBS) at 0°C and stir for 2 hours.

-

Causality: The highly electron-donating methoxy group directs the electrophile strictly to the ortho position, yielding 2-bromo-4-(1-fluorocyclopropyl)-1-methoxybenzene[1]. NBS is specifically chosen over harsh Br 2 /FeBr 3 conditions to prevent Lewis-acid mediated ring-opening of the strained fluorocyclopropane ring.

-

-

Suzuki-Miyaura Cross-Coupling: Combine the brominated intermediate with a target aryl boronic acid (1.2 eq), Pd(dppf)Cl 2 (0.05 eq), and K 2 CO 3 (2.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture. Heat to 90°C for 12 hours under nitrogen.

-

Causality: The bulky dppf ligand on the palladium catalyst facilitates efficient oxidative addition into the sterically hindered ortho-bromo position. The 1-fluorocyclopropyl moiety is chemically stable under these alkaline cross-coupling conditions, allowing for seamless scaffold elaboration[2].

-

Figure 2: Workflow for the synthetic elaboration of the methoxybenzene core via cross-coupling.

Conclusion

1-(1-fluorocyclopropyl)-4-methoxybenzene represents a convergence of favorable physicochemical properties and synthetic tractability. By leveraging the 1-fluorocyclopropyl group to evade benzylic oxidation and utilizing the methoxybenzene core as a regioselective handle for cross-coupling, medicinal chemists can efficiently construct highly stable, selective, and potent therapeutic agents. As the industry moves away from heavily lipophilic perfluorinated compounds, targeted bioisosteres like this will become foundational to next-generation drug design.

References

- Benchchem. Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide.

- RSU Research Portal. Synthetic Access to Fluorocyclopropylidenes.

- ResearchGate. Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling.

- Organic Chemistry Frontiers (RSC Publishing). Fluorine-containing macrocyclic peptides and peptidomimetics.

- Sigma-Aldrich. 1-(1-fluorocyclopropyl)-4-methoxybenzene | 637041-03-3.

- PubChem (NIH). CID 176653425 | 4-bromo-1-(1-fluorocyclopropyl)-2-methoxybenzene.

Sources

- 1. 4-Bromo-1-(1-fluorocyclopropyl)-2-methoxybenzene | C10H10BrFO | CID 176653425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. science.rsu.lv [science.rsu.lv]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Fluorocyclopropyl Compounds

Introduction & Mechanistic Rationale

The tactical introduction of fluorinated small carbocycles, particularly fluorocyclopropanes, is a highly sought-after strategy in modern drug discovery. The incorporation of fluorine into a cyclopropane ring improves metabolic stability, impedes oxidative attack by cytochrome P450 enzymes, and rigidifies the molecular conformation without sacrificing three-dimensionality[1].

Historically, the Suzuki-Miyaura cross-coupling (SMC) of cyclopropyl moieties has been plagued by two primary challenges:

-

Protodeboronation: Cyclopropylboronic acids are notoriously unstable and prone to rapid protodeboronation under standard basic coupling conditions.

-

Slow Transmetalation: The sp²-like character of the cyclopropane C–H bonds mitigates β-hydride elimination[2], but the steric and electronic demands of the fluorinated ring significantly slow down the transmetalation step relative to standard arylboronic acids.

The Solution: Speciation Control To overcome these barriers, modern protocols utilize "slow-release" boron species—namely, potassium trifluoroborates[3] and N-methyliminodiacetic acid (MIDA) boronates[4]. By employing biphasic aqueous conditions or specific fluoride bases, these reagents slowly hydrolyze to the active boronic acid in situ. This maintains a low steady-state concentration of the reactive intermediate, perfectly matching the rate of the catalytic cycle and effectively outcompeting the protodeboronation side reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling highlighting transmetalation and protodeboronation.

Reagent Selection & Quantitative Data

The selection of the catalyst, ligand, and base must be tailored to the electronic nature of the aryl halide and the specific fluorocyclopropyl boron species used. Dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective due to their electron-rich nature, which accelerates oxidative addition, and their steric bulk, which promotes rapid reductive elimination[2][3].

Table 1: Optimal SMC Conditions for Fluorocyclopropyl/Cyclopropyl Compounds

| Boron Species | Optimal Catalyst/Ligand | Base & Solvent System | Yield Range | Primary Advantage | Ref |

| Potassium Trifluoroborate | Pd(OAc)₂ / XPhos or n-BuPAd₂ | K₂CO₃ (Toluene/H₂O) | 65–95% | Air/moisture stable; excellent for hindered aryls. | [3] |

| MIDA Boronate | Pd(dppf)Cl₂ or Pd(OAc)₂ / SPhos | K₃PO₄ (Dioxane/H₂O) | 17–90% | Pure diastereomer synthesis; highly modular. | [4] |

| Boronic Acid (In Situ) | Pd(OAc)₂ / PCy₃ | CsF (Anhydrous THF) | 50–85% | Avoids aqueous hydrolysis; ideal for sensitive groups. | [2] |

Experimental Methodologies

Protocol A: Coupling via Potassium Fluorocyclopropyltrifluoroborates

This protocol is optimized for coupling electron-rich, electron-poor, and sterically hindered aryl chlorides using air-stable trifluoroborate salts[3].

Materials:

-

Aryl chloride (1.0 equiv)

-

Potassium fluorocyclopropyltrifluoroborate (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

XPhos (10 mol%)

-

K₂CO₃ (3.0 equiv)

-

Toluene/H₂O (3:1 v/v, degassed)

Step-by-Step Procedure & Causality:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (if solid), potassium fluorocyclopropyltrifluoroborate, Pd(OAc)₂, XPhos, and K₂CO₃.

-

Causality Check: XPhos is selected because its bulky, electron-rich framework prevents catalyst deactivation and facilitates the coupling of traditionally unreactive aryl chlorides.

-

-

Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen or Argon. Repeat this process three times.

-

Causality Check: Pd(0) intermediates are highly sensitive to oxygen. Rigorous degassing prevents premature catalyst oxidation, which manifests as a black palladium mirror (Pd black) on the flask walls.

-

-

Solvent Addition: Add degassed Toluene and H₂O via syringe.

-

Causality Check: The biphasic system is critical. The water slowly hydrolyzes the trifluoroborate to the active boronic acid. If anhydrous conditions are used, the reaction will stall; if too much water is used, rapid hydrolysis leads to protodeboronation.

-

-

Heating & Agitation: Seal the flask and heat to 80 °C with vigorous stirring for 12–24 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Coupling via Fluorocyclopropyl MIDA Boronates

This protocol is ideal when starting from stereopure trans-2-(trifluoromethyl)cyclopropylboronic acid MIDA esters[4].

Materials:

-

Aryl bromide/iodide (1.0 equiv)

-

Fluorocyclopropyl MIDA boronate (1.5 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

K₃PO₄ (3.0 equiv)

-

1,4-Dioxane/H₂O (5:1 v/v, degassed)

Step-by-Step Procedure & Causality:

-

Preparation: Combine the aryl halide, MIDA boronate, Pd(dppf)Cl₂, and K₃PO₄ in a reaction vial.

-

Solvent Introduction: Add the degassed Dioxane/H₂O mixture.

-

Causality Check: MIDA boronates require a mild base (like K₃PO₄) and water to cleave the MIDA ligand. Dioxane provides complete solubility for the MIDA complex, ensuring a homogeneous deprotection rate.

-

-

Reaction Execution: Stir at 60–80 °C for 16 hours.

-

Self-Validation (IPC): Take a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. The distinct shift of the fluorine signal from the MIDA-bound state to the product state confirms conversion without needing to isolate intermediates.

-

-

Purification: Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via silica gel chromatography.

Workflow Decision Tree

Decision tree for selecting optimal Suzuki-Miyaura conditions for fluorocyclopropyl coupling.

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. When working with fluorinated compounds, ¹⁹F NMR is your primary diagnostic tool .

-

Issue: High levels of Protodeboronation (Fluorocyclopropane detected in NMR but no product).

-

Diagnostic: Presence of a highly upfield shifted ¹⁹F signal corresponding to the volatile fluorocyclopropane.

-

Correction: The rate of hydrolysis is exceeding the rate of transmetalation. Reduce the water content in the biphasic system, or switch to an anhydrous protocol using a fluoride base (e.g., CsF or KHF₂) which accelerates transmetalation without providing protons for deboronation[2].

-

-

Issue: Unreacted Boron Starting Material.

-

Diagnostic: ¹⁹F NMR shows only the starting trifluoroborate or MIDA ester.

-

Correction: The hydrolysis is too slow. Ensure the base is fully dissolved and consider increasing the reaction temperature by 10 °C. For trifluoroborates, ensure the K₂CO₃ is finely milled.

-

-

Issue: Catalyst Deactivation (Black Precipitate).

-

Diagnostic: Visual confirmation of Pd black; reaction stalls at <20% conversion.

-

Correction: Oxygen ingress or insufficient ligand stabilization. Ensure rigorous freeze-pump-thaw degassing of solvents and consider increasing the ligand-to-palladium ratio to 2.5:1.

-

References

- Source: Organic Chemistry Portal / Journal of Organic Chemistry (2008)

- Synthesis of trans-2-(trifluoromethyl)

- Source: Royal Society of Chemistry (2016)

- Source: MDPI (2017)

Sources

- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]

- 4. Synthesis of trans-2-(trifluoromethyl)cyclopropanes via Suzuki reactions with an N-methyliminodiacetic acid boronate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Synthesis of 1-Fluorocyclopropyl Arenes

Strategic Rationale & Introduction

In modern medicinal chemistry and agrochemical development, the 1-fluorocyclopropyl (1-FCp) group has emerged as a highly sought-after structural motif. It serves as an advanced bioisostere for the traditional trifluoromethyl (–CF₃) group, offering the unique rigidification of a three-membered carbocycle while bypassing the environmental persistence and regulatory scrutiny associated with Per- and Polyfluoroalkyl Substances (PFASs)[1].

Historically, incorporating the 1-FCp group into aromatic scaffolds required convoluted, multi-step syntheses involving hazardous fluorinated olefins or unstable cyclopropanol intermediates. However, recent advancements have unlocked a direct, bench-stable approach: the Palladium-catalyzed Stille cross-coupling of tributyl(1-fluorocyclopropyl)stannane with aryl halides[2][3]. This application note details the optimized methodology, mechanistic rationale, and substrate scope required to successfully execute this transformation.

Mechanistic Insights & Experimental Design

The cross-coupling of a sterically hindered and electronically deactivated 1-fluorocyclopropyl stannane is non-trivial. Standard Stille conditions typically fail due to sluggish transmetalation and competitive protodestannylation. To overcome this, the protocol relies on a highly synergistic, multi-component catalytic system[3]:

-

Catalyst & Ligand Selection: The combination of Pd2(dba)3 and the bulky, electron-rich biarylphosphine ligand JackiePhos is critical. JackiePhos lowers the activation barrier for the oxidative addition of the aryl halide and provides the extreme steric bulk necessary to force the reductive elimination of the congested 1-fluoro-1-arylcyclopropane product.

-

Copper Co-Catalysis (The "Copper Effect"): The addition of stoichiometric CuCl accelerates the rate-limiting transmetalation step. Cu(I) acts as a transmetalating shuttle, forming a transient, highly reactive (1-fluorocyclopropyl)copper(I) species that rapidly transfers the 1-FCp group to the Pd(II) center.

-

Fluoride Activation: KF serves a dual purpose. It activates the stannane reagent by forming a hypervalent fluorostannate intermediate (increasing the nucleophilicity of the 1-FCp group) and acts as a scavenger for toxic tri-n-butyltin halide byproducts, precipitating them as insoluble polymeric tin fluorides.

Visualizing the Catalytic Cycle

Figure 1: Palladium-catalyzed Stille cross-coupling catalytic cycle with CuCl/KF co-catalysis.

Experimental Protocol

Self-Validating Workflow for the Synthesis of 1-Fluoro-1-arylcyclopropanes

Reagents & Materials:

-

Aryl halide (Ar-X, 0.20 mmol, 1.0 equiv)

-

Tributyl(1-fluorocyclopropyl)stannane (0.24 mmol, 1.2 equiv)

-

Pd2(dba)3 (0.01 mmol, 5 mol%)

-

JackiePhos (0.04 mmol, 20 mol%)

-

CuCl (0.40 mmol, 2.0 equiv)

-

KF (0.48 mmol, 2.4 equiv)

-

Anhydrous THF (2.0 mL)

Step-by-Step Procedure:

-